molecular formula C20H18N4O4 B2365454 2-(Furan-2-yl)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile CAS No. 915894-08-5

2-(Furan-2-yl)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile

Cat. No.: B2365454
CAS No.: 915894-08-5
M. Wt: 378.388
InChI Key: FOKLYUHNKCXFGH-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile is a complex organic compound that features a furan ring, an oxazole ring, and a piperazine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile typically involves multi-step organic reactions. A common approach might include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the oxazole ring: This often involves the reaction of an α-haloketone with an amide or nitrile.

    Attachment of the piperazine moiety: This step might involve nucleophilic substitution reactions where the piperazine ring is introduced.

    Final coupling: The final step would involve coupling the furan, oxazole, and piperazine components under specific conditions, possibly using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Formation of furanones or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Introduction of various alkyl or acyl groups.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology

Due to its complex structure, it might exhibit interesting biological activities, making it a candidate for drug discovery and development.

Medicine

Industry

In the industrial sector, such compounds could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular targets could include enzymes, receptors, or ion channels, and pathways involved might include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Furan-2-yl)-5-(4-(2-chlorobenzoyl)piperazin-1-yl)oxazole-4-carbonitrile
  • 2-(Furan-2-yl)-5-(4-(2-nitrobenzoyl)piperazin-1-yl)oxazole-4-carbonitrile

Uniqueness

The presence of the methoxybenzoyl group in 2-(Furan-2-yl)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile might confer unique electronic and steric properties, potentially leading to different biological activities compared to its analogs.

Biological Activity

2-(Furan-2-yl)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups that are believed to contribute to its biological activity. Key components include:

  • Furan ring : Known for its reactivity and role in various biological processes.
  • Piperazine moiety : Often associated with neuroactive compounds and can influence receptor interactions.
  • Oxazole and carbonitrile groups : These contribute to the compound's stability and potential interaction with biological targets.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, making it a candidate for therapeutic development.
  • Receptor Modulation : Its piperazine structure suggests potential interactions with neurotransmitter receptors, which could modulate physiological responses.
  • Antiviral Activity : Preliminary studies indicate that similar compounds have shown efficacy against viral infections, suggesting a possible antiviral mechanism for this compound as well .

Antiviral Properties

Research has indicated that compounds structurally related to this compound exhibit antiviral properties. For instance, studies on derivatives have shown effectiveness against various viruses, including HIV and influenza . The exact mechanisms remain under investigation but may involve interference with viral replication processes.

Anthelmintic Activity

In a study focusing on a library of compounds screened for anthelmintic activity, related structures demonstrated significant effects against Caenorhabditis elegans, indicating potential use in treating parasitic infections . This suggests that the compound could be explored further for its efficacy against helminths.

Case Studies

  • Case Study on Antiviral Effects :
    • A derivative of the compound was tested in vitro against HIV. Results showed a dose-dependent inhibition of viral replication, with IC50 values indicating significant potency compared to standard antiviral drugs.
  • Case Study on Anthelmintic Activity :
    • In vivo studies using C. elegans revealed that the compound caused paralysis and death in nematodes at specific concentrations, supporting its potential as an anthelmintic agent.

Data Tables

Activity Type Study Reference Findings
Antiviral Effective against HIV with IC50 values showing significant potency.
Anthelmintic Induced paralysis in C. elegans, indicating potential therapeutic use.

Properties

IUPAC Name

2-(furan-2-yl)-5-[4-(2-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4/c1-26-16-6-3-2-5-14(16)19(25)23-8-10-24(11-9-23)20-15(13-21)22-18(28-20)17-7-4-12-27-17/h2-7,12H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOKLYUHNKCXFGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CO4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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